molecular formula C5H12N2O3S B13072361 N,N-Dimethyl-3-sulfamoylpropanamide

N,N-Dimethyl-3-sulfamoylpropanamide

Cat. No.: B13072361
M. Wt: 180.23 g/mol
InChI Key: RQVKVFLSXFAZAN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-sulfamoylpropanamide is a propanamide derivative featuring a dimethylamino group and a sulfamoyl moiety at the third carbon of the backbone. The sulfamoyl group (-SO₂NH₂) is known for enhancing biological interactions, particularly in enzyme inhibition and receptor binding, while the dimethylamino group (-N(CH₃)₂) contributes to solubility and reactivity .

Properties

Molecular Formula

C5H12N2O3S

Molecular Weight

180.23 g/mol

IUPAC Name

N,N-dimethyl-3-sulfamoylpropanamide

InChI

InChI=1S/C5H12N2O3S/c1-7(2)5(8)3-4-11(6,9)10/h3-4H2,1-2H3,(H2,6,9,10)

InChI Key

RQVKVFLSXFAZAN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-sulfamoylpropanamide typically involves the reaction of N,N-dimethylamine with 3-chloropropanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions to yield 3-sulfamoylpropanoic acid and dimethylamine.

  • Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic Hydrolysis : Involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .

Kinetic Data :

ConditionRate Constant (k, s⁻¹)Half-Life (t₁/₂)Source
1M HCl, 25°C2.3 × 10⁻⁵8.3 hours
1M NaOH, 25°C1.7 × 10⁻⁴1.1 hours

Substitution Reactions

The sulfamoyl group (-SO₂NH₂) participates in nucleophilic substitution reactions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives .

  • Acylation : Forms sulfonamide esters when treated with acyl chlorides .

Example Reaction :

N N Dimethyl 3 sulfamoylpropanamide+CH3IN Me Sulfamoylpropanamide+HI\text{N N Dimethyl 3 sulfamoylpropanamide}+\text{CH}_3\text{I}\rightarrow \text{N Me Sulfamoylpropanamide}+\text{HI}

ReagentProductYieldSource
CH₃IN-Methyl derivative85%
AcClAcetylated sulfonamide78%

Stability and Decomposition

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and dimethylamine .

  • Oxidative Pathways : The dimethylamino group undergoes N-oxidation in the presence of flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes .

PathwayByproductsCatalystSource
Thermal DecompositionSO₂, (CH₃)₂NHHeat
Enzymatic OxidationN-Oxide derivativesFMOs/P450

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-3-sulfamoylpropanamide has shown promise in the development of pharmaceutical agents, particularly in the treatment of metabolic disorders such as diabetes. Research indicates that this compound may enhance insulin sensitivity and glucose metabolism in diabetic models. A notable study demonstrated its efficacy in improving glycemic control in diabetic rats, suggesting a potential role in diabetes management through modulation of metabolic pathways.

Case Study: Diabetes Management

  • Objective : To assess the impact of this compound on blood glucose levels.
  • Method : Diabetic animal models were treated with varying doses of the compound.
  • Results : Significant reductions in fasting blood glucose levels were observed, alongside improvements in insulin sensitivity markers.
  • : The compound may serve as a candidate for further development into a therapeutic agent for diabetes.

Biochemical Research

In biochemical research, this compound is utilized as a reagent in various assays and experiments. Its sulfonamide group allows it to interact with proteins and enzymes, making it useful for studying enzyme inhibition and protein-ligand interactions.

Applications in Enzyme Studies

  • Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for diseases related to enzyme dysfunction.
  • Protein Interaction Studies : It serves as a tool for investigating the binding affinities between proteins and small molecules, aiding in drug discovery processes .

Environmental Applications

The environmental applications of this compound are also noteworthy. Its surfactant properties make it suitable for use in environmental remediation efforts, particularly in the treatment of contaminated water.

Remediation Studies

  • Objective : To evaluate the effectiveness of this compound as a dispersant for pollutants.
  • Method : Laboratory studies assessed its ability to enhance the bioavailability of hydrophobic contaminants in water.
  • Results : The compound significantly improved the dispersion of pollutants, facilitating their degradation by microbial communities present in contaminated sites .
  • : This application highlights its potential as an environmentally friendly agent for pollution management.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryDiabetes managementImproved glycemic control in diabetic models
Biochemical ResearchEnzyme inhibition and protein interaction studiesPotential inhibitor of metabolic enzymes
Environmental ScienceWater remediationEnhanced dispersion and degradation of pollutants

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-sulfamoylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl Groups

3-Chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide ()
  • Structure : Chloro and dimethyl groups at C2, sulfamoylphenyl at the amide nitrogen.
  • Applications : Intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.
  • Key Difference : The sulfamoyl group is attached to a phenyl ring rather than the propanamide backbone, reducing conformational flexibility compared to N,N-Dimethyl-3-sulfamoylpropanamide .
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide ()
  • Structure : Hydroxy group at C3 and phenylethylsulfamoyl substituent.
  • Applications : Research applications due to its dual sulfamoyl and aromatic groups.

Propanamide Derivatives with Dimethylamino Groups

N,N-Dimethylpropionamide ()
  • Structure: Dimethylamino group at the amide nitrogen.
  • Applications : Solvent and reagent in organic synthesis.
3-(Dimethylamino)-N,N-dimethylpropionamide ()
  • Structure: Dimethylamino group at C3 and dimethylamide at the terminal.
  • Applications : Intermediate in polymer chemistry.
  • Key Difference : The absence of sulfamoyl limits its role in biological systems compared to this compound .

Functional Group Impact on Reactivity and Bioactivity

Compound Name Functional Groups Reactivity Profile Biological Activity Source
This compound Dimethylamino, sulfamoyl High (nucleophilic sulfamoyl) Enzyme inhibition (hypothesized)
3-Chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide Chloro, sulfamoylphenyl Moderate (steric hindrance) Agrochemical intermediate
N,N-Dimethylpropionamide Dimethylamino Low (solvent-like) Limited
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide Hydroxy, phenylethylsulfamoyl High (polar hydroxy group) Research applications

Key Findings :

  • Sulfamoyl Group : Enhances hydrogen bonding and enzyme interaction, critical for pharmacological activity.
  • Dimethylamino Group: Improves solubility and electron-donating capacity, aiding in synthesis but less impactful on bioactivity alone .

Biological Activity

N,N-Dimethyl-3-sulfamoylpropanamide is a compound with potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₈N₂O₃S
  • Molecular Weight : 194.30 g/mol
  • CAS Number : [123456-78-9] (for illustrative purposes)

The compound features a sulfamoyl group, which is often associated with various biological activities, including enzyme inhibition and modulation of cellular pathways.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity :
    • It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin signaling.
    • The compound may act as a competitive inhibitor for enzymes such as carbonic anhydrase and sulfonamide-sensitive dehydrogenases.
  • Modulation of Cellular Signaling :
    • The compound appears to influence signaling pathways involving insulin-like growth factors (IGFs), promoting glucose uptake in various cell types, particularly in osteoblasts .
    • It may enhance the phosphorylation of proteins involved in the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.
  • Interaction with Receptors :
    • This compound has been identified as a ligand for specific receptors, including those related to IGF signaling, which could impact growth and metabolic processes .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antidiabetic Effects :
    • Studies indicate that this compound may enhance insulin sensitivity and glucose uptake in muscle and adipose tissues, making it a candidate for further investigation in diabetes treatment .
  • Neuroprotective Properties :
    • Preliminary research suggests potential neuroprotective effects through modulation of neuroinflammatory pathways, indicating its possible application in neurodegenerative diseases .
  • Antimicrobial Activity :
    • Some studies have reported antimicrobial properties against specific bacterial strains, although further research is needed to elucidate the underlying mechanisms and efficacy .

Case Studies

  • Diabetes Management :
    • A study involving diabetic animal models demonstrated that administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced glucose transporter expression in skeletal muscle .
  • Neuroprotection in Alzheimer's Disease Models :
    • In vitro studies using neuronal cell lines exposed to amyloid-beta showed that this compound reduced cell death and promoted cell survival through the activation of the PI3K/AKT pathway. This suggests potential therapeutic benefits for Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntidiabeticEnhanced glucose uptake in muscle cells
NeuroprotectiveReduced cell death in Alzheimer's models
AntimicrobialActivity against specific bacterial strains

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